molecular formula C24H24O9 B2890913 Ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate CAS No. 299951-58-9

Ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate

Cat. No. B2890913
CAS RN: 299951-58-9
M. Wt: 456.447
InChI Key: MNFCOAOUNXGTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate is a useful research compound. Its molecular formula is C24H24O9 and its molecular weight is 456.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

The synthesis and reactions of derivatives of 3-oxo-2H-furan, a core component related to the chemical structure , have been extensively studied. These derivatives behave as unsaturated ketones towards various nucleophiles, leading to products through processes such as ring opening, decarboxylation, and oxidative decarboxylation. For example, 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans can be prepared from ethyl acetoacetate and α-bromo carboxylic acid chlorides, exhibiting unique reactivity patterns with nucleophiles like potassium hydroxide, sodium methoxide, and hydrogen peroxide (Rijke & Boelens, 1973).

Structural Analysis and Molecular Studies

The study of molecular structures through crystallography offers insights into the spatial arrangement and potential reactivity of such complex molecules. The crystal and molecular structures of closely related compounds, like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been reported, providing foundational knowledge for understanding the behavior of similar esters in chemical reactions (Kaur et al., 2012).

Novel Synthetic Routes

Innovative synthetic methods for creating compounds with intricate structures have been developed. For instance, the synthesis of ethyl 1-acetyloxy-6-ethyl-2,3,3a,4,5,7a-hexahydro-8-oxo-1,5-methano-1H-indene-anti-4-carboxylate through tandem Wessely oxidation and intramolecular Diels–Alder reactions illustrates the complex pathways involved in constructing such molecules (Yates et al., 1993).

Heterocyclic Chemistry Applications

The applications in heterocyclic chemistry, such as the synthesis of pyrrolo[1,2-a]pyrimidine derivatives and their reactivity towards diazomethane, showcase the potential of these compounds for creating novel heterocyclic structures with significant biological or pharmaceutical interest (Kurihara et al., 1983).

properties

IUPAC Name

ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O9/c1-5-8-14-11-15-19(12-18(14)31-13(4)25)33-22(24(28)30-7-3)20(21(15)26)16-9-10-17(32-16)23(27)29-6-2/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFCOAOUNXGTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.